molecular formula C14H23N5O B1419916 2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine CAS No. 1204298-20-3

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine

Cat. No. B1419916
M. Wt: 277.37 g/mol
InChI Key: ZQOCAEVYYFOPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine” is represented by the molecular formula C14H23N5O . The molecular weight of the compound is 277.37 .

Scientific Research Applications

Synthesis and Characterization

A notable application of this compound lies in its synthesis and characterization within the broader category of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. For instance, Bhat et al. (2018) described the synthesis of enaminones, which were then used to obtain dihydropyrimidinone derivatives through a reaction with urea and different substituted benzaldehydes. This process showcases a method for producing compounds with potential biological activity, highlighting the versatility of piperazine/morpholine derivatives in synthetic chemistry (Bhat et al., 2018).

Antiviral Applications

Selvakumar et al. (2018) synthesized and characterized 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives. These compounds were screened for antiviral activity against an avian paramyxo virus, with one of the sulfonamide derivatives showing significantly higher antiviral activity than the commercial drug Ribavirin, pointing to the compound's potential as an antiviral agent (Selvakumar et al., 2018).

Protein Kinase Inhibition for Cancer Therapy

An integrated flow and microwave approach was utilized by Russell et al. (2015) to prepare protein kinase inhibitors, showcasing the compound's application in developing treatments for diseases with deregulated protein kinase activity. This methodology emphasizes the compound's role in medicinal chemistry, particularly in creating more efficient synthesis routes for potentially therapeutic agents (Russell et al., 2015).

Luminescent Properties and Photo-induced Electron Transfer

Research by Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. This study provides insight into the compound's utility in developing materials with specific optical properties, useful in sensors and other photonic applications (Gan et al., 2003).

Anticancer Activity

A series of derivatives based on the 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one structure were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among them, certain compounds demonstrated promising activity, suggesting the compound's potential application in cancer therapy (Mallesha et al., 2012).

properties

IUPAC Name

2,6-dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-11-8-19(9-12(2)20-11)14-7-13(16-10-17-14)18-5-3-15-4-6-18/h7,10-12,15H,3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOCAEVYYFOPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 4
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 5
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine
Reactant of Route 6
2,6-Dimethyl-4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.